2-Methyl-4-nitro-1,3-benzoxazole

Overview

Description

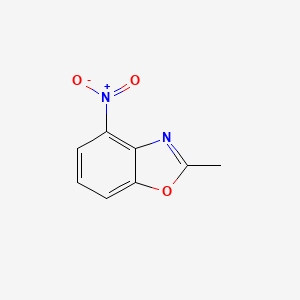

2-Methyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the second position and a nitro group at the fourth position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

2-Methyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazole derivatives are known to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . These activities suggest that 2-Methyl-4-nitro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Some benzoxazole derivatives have shown antimicrobial and anticancer activities, suggesting they can influence cell function

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, as is common with other benzoxazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Another method involves the use of metal catalysts or nanocatalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. The use of solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been reported to achieve high yields and can be reused for multiple cycles . These methods are advantageous due to their eco-friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-4-amino-1,3-benzoxazole, which has different biological activities compared to the parent compound .

Scientific Research Applications

2-Methyl-4-nitro-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

2-Methylbenzoxazole: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitrobenzoxazole: Lacks the methyl group, affecting its reactivity and applications.

2-Methyl-5-nitrobenzoxazole: The nitro group is positioned differently, leading to variations in its chemical behavior and biological effects.

Uniqueness

2-Methyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and biological activities. This compound’s distinct structure allows for targeted applications in medicinal chemistry and industrial processes .

Biological Activity

2-Methyl-4-nitro-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₇N₃O₂

- Molecular Weight : 177.15 g/mol

- CAS Number : 478553

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reaching up to 71.6% at certain concentrations .

- Antifungal Activity : It also displays antifungal effects, inhibiting pathogens such as Botrytis cinerea and Rhizoctonia solani. The compound's efficacy varies with concentration, showing up to 92% inhibition at 50 mg/L against multiple fungal species .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. The compound interacts with specific enzymes involved in DNA replication, potentially hindering cancer cell proliferation .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound inhibits key bacterial enzymes, thereby disrupting metabolic pathways critical for bacterial survival.

- Cellular Interaction : It binds to cellular biomolecules, affecting gene expression and protein function. This interaction is crucial for its anticancer and antimicrobial activities.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound may enhance its anticancer and antioxidant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is metabolized primarily in the liver through phase I and phase II reactions. Its distribution within tissues is facilitated by specific transporters, which may influence its therapeutic efficacy and safety profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives against Xanthomonas oryzae. The results indicated that this compound exhibited an IC50 value of 47.6 mg/L, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies showed that treatment with this compound resulted in a marked reduction in cell viability in cancer cell lines. The compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Antimicrobial | Xanthomonas oryzae | 47.6 | Significant |

| Antifungal | Botrytis cinerea | 50 | Up to 92 |

| Anticancer | Cancer Cell Lines | Varies | Induces apoptosis |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Disrupts bacterial metabolism |

| Cellular Interaction | Alters gene expression and protein function |

| Oxidative Stress Modulation | Enhances antioxidant activity |

Properties

IUPAC Name |

2-methyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFCVYBUYJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.